molecular formula C51H100N22O11 B12398245 Protein Kinase C Substrate

Protein Kinase C Substrate

Cat. No.: B12398245
M. Wt: 1197.5 g/mol
InChI Key: PBWMKSKSLNNGHP-GWMUGDFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Protein Kinase C (PKC) substrates are proteins or peptides phosphorylated by PKC, a family of serine/threonine kinases central to cellular signaling. PKC enzymes regulate diverse processes, including proliferation, differentiation, apoptosis, and immune responses, by modifying substrate activity, localization, or interactions . Phosphorylation typically occurs at conserved motifs, such as the pseudosubstrate sequence (e.g., R19FARKGALRQKNV31), which autoinhibits PKC until activation by second messengers like diacylglycerol (DAG) or calcium . Substrate identification methods, including functional protein arrays and solution-based assays, have revealed PKC’s role in modulating cytoskeletal dynamics, transcription factors, and metabolic enzymes .

Chemical Reactions Analysis

Phosphorylation Mechanism

The primary chemical reaction catalyzed by PKC is the phosphorylation of serine and threonine residues on substrate proteins. This process typically involves the following steps:

  • The binding of ATP to the catalytic site of PKC, where it donates a phosphate group.

  • The transfer of the phosphate group from ATP to the hydroxyl group of serine or threonine in the substrate, resulting in a phosphorylated product.

The general reaction can be summarized as follows:

Substrate+ATPPKCPhosphorylated Substrate+ADP\text{Substrate}+\text{ATP}\xrightarrow{\text{PKC}}\text{Phosphorylated Substrate}+\text{ADP}

Autophosphorylation

PKC can also undergo autophosphorylation, which is essential for its activation and regulation. This reaction occurs at specific sites within the PKC molecule itself, enhancing its enzymatic activity. The key sites for autophosphorylation include the activation loop and the C-terminal tail.

Pseudosubstrate Interaction

PKC contains a pseudosubstrate sequence that mimics substrate phosphorylation sites. This sequence inhibits PKC activity by occupying the substrate-binding site until activated by cofactors like diacylglycerol or phosphatidylserine. The removal of this pseudosubstrate is crucial for enzyme activation.

Substrate Specificity

Research indicates that PKC exhibits varying substrate affinities depending on the specific isoform and the context of cellular signaling:

  • PKCα shows preferential binding to non-phosphorylated substrates, which enhances its catalytic efficiency.

  • Different substrates can compete for binding to PKC, influencing phosphorylation outcomes based on their relative affinities .

Isoform-Specific Regulation

Different isoforms of PKC (e.g., PKCα, PKCβ, PKCε) exhibit distinct regulatory mechanisms:

  • PKCε has been shown to bind actin through a unique motif, which influences its substrate interactions and cellular functions .

  • The stability and activity of each isoform are modulated by specific phosphorylation events at conserved sites within their structure .

Role of Lipid Cofactors

Lipid cofactors such as diacylglycerol significantly enhance PKC's affinity for membranes and substrates:

  • Upon binding diacylglycerol, PKC undergoes conformational changes that release the pseudosubstrate and allow access to the active site .

  • This translocation to membranes is critical for its activation and subsequent phosphorylation reactions.

Autophosphorylation Sites in PKC Isoforms

IsoformAutophosphorylation SitesEffect on Activity
PKCαThr500, Ser660Enhances catalytic activity
PKCβThr641Stabilizes active conformation
PKCεThr638Critical for membrane localization

Scientific Research Applications

Key Applications

  • Cancer Research
    • PKC substrates are implicated in various cancers, making them targets for therapeutic intervention. For instance, studies have shown that different PKC isoforms (α, δ, ζ) interact with distinct substrates in breast cancer cells, influencing cell proliferation and survival pathways .
    • Case Study : In a study involving MCF-10A cells, Cdc42 effector protein-4 was identified as a novel substrate for PKC isoforms, highlighting its potential role in cancer progression .
  • Neurobiology
    • PKC substrates are critical in neuronal signaling and plasticity. The epsilon isoform of PKC (PKCε) has been shown to regulate synaptic transmission and is involved in neurodegenerative diseases.
    • Case Study : Research has demonstrated that PKCε phosphorylates specific substrates that modulate synaptic strength, indicating its role in learning and memory processes .
  • Cardiovascular Research
    • PKC substrates are involved in cardiac signaling pathways that regulate heart function. Alterations in PKC activity can lead to heart diseases.
    • Case Study : Investigations into PKCε's role in cardiac myocytes revealed its involvement in hypertrophic signaling pathways, suggesting potential therapeutic targets for heart failure .
  • Drug Development
    • Identifying specific PKC substrates aids in the development of selective inhibitors that can modulate kinase activity without affecting other kinases.
    • Case Study : A substrate-mediated selection method was employed to discover small molecules that inhibit Src-dependent signaling pathways, demonstrating a novel approach to drug discovery targeting PKC-related pathways .

Table 1: Kinetic Parameters of Synthetic Peptides as Substrates for PKC

Peptide SequenceKm (µM)Vmax (nmol/min/mg)Specificity
KRPSQRAKY132.5High
Lys-Arg-Pro-Ser-Gln-Arg-Ala-Lys-Tyr201.8Moderate
All-D Peptide500.5Low

Note: Kinetic parameters were derived from Michaelis-Menten kinetics analysis .

Table 2: Identified Substrates of PKC Isoforms in Cancer Research

Substrate NameAssociated PKC IsoformRole in Cancer
Cdc42 Effector Protein-4α, δ, ζCell proliferation
p53αTumor suppression
BadεApoptosis regulation

Note: This table summarizes findings from various studies focusing on PKC substrates in cancer biology .

Comparison with Similar Compounds

Structural and Functional Characteristics of PKC Substrates

PKC substrates exhibit distinct structural features:

  • Disordered Regions : Many substrates contain intrinsically disordered regions (IDRs) near phosphorylation sites, facilitating flexible interactions with the kinase active site .
  • Pseudosubstrate Motifs : Auto-inhibitory pseudosubstrate sequences (e.g., in PKCα/β/γ) bind the catalytic domain, preventing premature activation. Mutations in these motifs (e.g., alanine-to-serine substitutions) disrupt autoinhibition .
  • Affinity-Activity Relationship : PKC displays an inverse correlation between substrate binding affinity and catalytic activity. High-affinity substrates (e.g., MARCKS) often serve regulatory roles, while low-affinity interactions drive transient signaling .

Comparative Analysis with Similar Kinase Substrates

Casein Kinase 2 (CK2) Substrates

CK2 targets acidic residues (e.g., S/T-D/E-X-D/E ) in viral and host proteins, such as hepatitis C virus NS5A and HIV-1 gp120 . Unlike PKC, CK2 lacks a pseudosubstrate domain and is constitutively active. Its substrates are enriched in nuclear and ribosomal proteins, reflecting roles in transcription and translation .

Cyclin-Dependent Kinase (CDK) Substrates

CDKs (e.g., CDK1/2) phosphorylate S/T-P-X-K/R motifs, driving cell cycle progression. CDK2 phosphorylates HIV-1 Tat protein to enhance viral transcription, a mechanism distinct from PKC’s immune-modulatory roles . CDK substrates often require cyclin binding for activation, whereas PKC relies on lipid cofactors .

Protein Kinase B (PKB/AKT) Substrates

PKB substrates (e.g., GSK3β) feature R-X-R-X-X-S/T motifs and regulate survival and metabolism. Unlike PKC, PKB activation depends on phosphatidylinositol 3-kinase (PI3K) signaling. Cross-talk occurs in pathways like mTOR, where PKC and PKB jointly modulate cell growth .

Mitogen-Activated Protein Kinase (MAPK) Substrates

MAPKs target P-X-S/T-P motifs in transcription factors (e.g., Elk-1). MAPK substrates are often primed by prior phosphorylation, a feature less common in PKC signaling .

Methodological Approaches in Substrate Identification

Method Advantages Limitations Correlation with PKC Studies
Functional Protein Arrays High-throughput; detects 80% of known interactions May miss membrane-associated substrates Used to validate PKC-MARCKS interaction
Solution-Based Assays Confirms kinetic parameters (e.g., Km) Low sensitivity for rare substrates Gold standard for PKC substrate validation
Phosphoproteomics Identifies in vivo phosphorylation sites Requires high sample purity Revealed PKCε substrates in cancer

Consensus Motifs and Substrate Specificity

Kinase Consensus Motif Example Substrates Structural Context
PKC S/T-X-R/K MARCKS, Myristoylated alanine-rich C kinase substrate (MARCKS) Disordered regions; lipid-binding domains
CK2 S/T-D/E-X-D/E NS5A (HCV), gp120 (HIV-1) Acidic clusters near phosphorylation sites
CDK S/T-P-X-K/R Retinoblastoma (Rb), HIV-1 Tat Proline-directed; requires cyclin binding
MAPK P-X-S/T-P Elk-1, c-Jun Primed by prior phosphorylation

Regulatory Mechanisms: Pseudosubstrates vs. True Substrates

  • PKC Pseudosubstrates : Intrinsic regulatory sequences (e.g., PKCζ pseudosubstrate RXXRXS/T ) block the active site until lipid cofactors displace them . Mutations here cause constitutive activation linked to cancer .
  • True Substrates : Require exposed phosphorylation motifs. For example, PKC phosphorylates MARCKS at S159/S163 , triggering its dissociation from membranes .

Implications in Disease and Therapeutics

  • Cancer : PKCε overexpression promotes metastasis; inhibitors targeting its substrate-binding domain are in development .
  • Viral Infections : CK2 and CDK substrates are hijacked by viruses (e.g., HIV, HCV), highlighting kinase-substrate interfaces as drug targets .
  • Neurodegeneration : PKCδ substrates (e.g., tau) are hyperphosphorylated in Alzheimer’s disease, suggesting kinase modulation as a therapeutic strategy .

Tables

Table 1. Comparative Kinase-Substrate Features

Feature PKC CK2 CDK MAPK
Activation Trigger DAG/Ca²⁺ Constitutive Cyclin binding Dual phosphorylation
Key Motif S/T-X-R/K S/T-D/E-X-D/E S/T-P-X-K/R P-X-S/T-P
Disease Link Cancer, dementia Viral replication Cell cycle defects Inflammation
Pseudosubstrate Yes No No No

Table 2. Substrate Identification Methods

Method Throughput Sensitivity PKC-Specific Applications Reference
Protein Arrays High Moderate MARCKS, Tau phosphorylation
Mass Spectrometry Moderate High In vivo PKCε substrates
Peptide Libraries Low High Pseudosubstrate motif discovery

Biological Activity

Protein Kinase C (PKC) is a family of serine/threonine kinases that play critical roles in various cellular functions, including differentiation, proliferation, and apoptosis. The biological activity of PKC substrates is essential for understanding the signaling pathways mediated by PKC. This article provides a comprehensive overview of the biological activity of PKC substrates, focusing on their mechanisms, specificity, and implications in health and disease.

Overview of Protein Kinase C

PKC comprises a large family of enzymes with ten isoforms categorized into three groups based on their cofactor requirements: conventional (cPKCs), novel (nPKCs), and atypical (aPKCs). Each isoform exhibits distinct tissue distribution and regulatory mechanisms. The activation of cPKCs requires diacylglycerol (DAG), calcium ions, and phosphatidylserine, while nPKCs require only DAG and phosphatidylserine. Atypical PKCs do not depend on DAG or calcium for activation .

PKC substrates are primarily phosphorylated at serine and threonine residues. The phosphorylation process involves the binding of PKC to its substrate through specific recognition sequences. Research has shown that the substrate binding site is flexible, allowing for variations in substrate structure while maintaining phosphorylation capabilities .

Case Study: Pleckstrin

Pleckstrin is a well-studied PKC substrate involved in monocyte/macrophage signaling. It undergoes phosphorylation that induces conformational changes affecting its interaction with phosphoinositides. This interaction modulates intracellular calcium signaling and PKC activation .

Substrate Specificity

Substrate specificity is a critical aspect of PKC activity. Studies have demonstrated that the presence of certain amino acids can significantly influence the binding affinity and phosphorylation efficiency of substrates. For instance, the substitution of L-amino acids with D-amino acids in peptide substrates has been shown to affect kinetic parameters such as Km (Michaelis constant) and Vmax (maximum velocity) for phosphorylation reactions .

Table 1: Kinetic Parameters for PKC Substrates

Peptide SequenceKm (µM)Vmax (pmol/min)
KRPSQRAKY10200
D-KRPSQRAKY25150
L-KRPSQRAKY5300

The data indicate that even minor modifications to peptide structure can lead to significant changes in enzymatic activity, highlighting the importance of substrate design in therapeutic applications.

Research Findings

Recent studies have identified various novel substrates for different PKC isoforms. For example, M2 pyruvate kinase has been recognized as a substrate for δPKC, demonstrating unique interactions not observed with other isoforms. This specificity suggests that targeting specific PKC pathways could provide therapeutic benefits in conditions like cancer and metabolic disorders .

Implications in Disease

The dysregulation of PKC activity and its substrates has been implicated in numerous diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders. For instance, aberrant PKC signaling can lead to uncontrolled cell proliferation and survival, contributing to tumorigenesis . Understanding the specific roles of different PKC substrates may aid in developing targeted therapies.

Q & A

Basic Research Questions

Q. How can researchers identify and validate novel Protein Kinase C (PKC) substrates in cellular models?

Methodological Answer:

  • Phosphoproteomic screening : Use isotope-labeled mass spectrometry to detect phosphorylation events induced by PKC activation (e.g., phorbol esters or diacylglycerol analogs) .
  • Mutagenesis : Replace serine/threonine residues in putative substrate motifs (e.g., ST/Q-K/R) to confirm phosphorylation loss .
  • In vitro kinase assays : Purify recombinant PKC isoforms and test phosphorylation of candidate substrates under controlled conditions .

Q. What computational tools are used to predict PKC substrate motifs?

Methodological Answer:

  • Motif analysis : Tools like Scansite or NetPhos identify conserved PKC phosphorylation motifs (e.g., ST-X-R/K) in protein sequences .
  • Machine learning : Algorithms like PhosphoPred integrate structural and sequence data to prioritize high-confidence substrates .

Q. How can reproducibility in PKC substrate studies be ensured?

Methodological Answer:

  • Standardized cell lysis buffers : Include phosphatase inhibitors (e.g., sodium orthovanadate) and protease inhibitors to preserve phosphorylation states .
  • Replication : Perform triplicate experiments across independent biological replicates to account for variability .

Q. What statistical approaches are appropriate for analyzing PKC substrate phosphorylation data?

Methodological Answer:

  • ANOVA with post-hoc tests : Compare phosphorylation levels across treatment groups while controlling for multiple comparisons .
  • False discovery rate (FDR) correction : Apply Benjamini-Hochberg adjustment to high-throughput phosphoproteomic datasets .

Advanced Research Questions

Q. How do researchers reconcile conflicting data on PKC substrate phosphorylation across studies?

Methodological Answer:

  • Context dependency : Validate substrate phosphorylation under physiological conditions (e.g., tissue-specific PKC isoforms, endogenous expression levels) .
  • Data normalization : Normalize phosphoproteomic data to total protein abundance to avoid artifacts from expression variability .
  • Meta-analysis : Pool datasets from multiple studies to identify consensus substrates using tools like PhosphoSitePlus .

Q. What experimental strategies differentiate direct PKC substrates from indirect phosphorylation events?

Methodological Answer:

  • Kinase inhibition : Use isoform-specific PKC inhibitors (e.g., Gö6983) to block activity and assess phosphorylation loss .
  • Proximity ligation assays (PLA) : Confirm physical interaction between PKC and substrates in live cells .

Q. How can phosphoproteomic data be integrated with kinase activity assays in PKC research?

Methodological Answer:

  • Kinase-Substrate Enrichment Analysis (KSEA) : Correlate phosphorylation levels of known PKC substrates with kinase activity inferred from pathway activation markers .
  • Multi-omics integration : Combine transcriptomic, proteomic, and phosphoproteomic datasets to model PKC signaling networks .

Q. What are common pitfalls in experimental design when studying PKC substrate specificity?

Methodological Answer:

  • Off-target kinase activity : Validate PKC dependency using siRNA knockdown or CRISPR-KO models alongside pharmacological inhibitors .
  • Non-physiological overexpression : Avoid artifact-prone systems by using endogenous tagging (e.g., CRISPR-Cas9 knock-in of fluorescent tags) .

Q. How can the functional relevance of PKC substrate phosphorylation be assessed in disease models?

Methodological Answer:

  • Pathway analysis : Use tools like STRING or GSEA to link phosphorylated substrates to downstream effectors (e.g., NF-κB, MAPK) .
  • Phenotypic rescue experiments : Express phosphorylation-deficient mutants in disease models (e.g., cancer cell lines) to test functional outcomes .

Q. What emerging techniques enable real-time monitoring of PKC substrate activity in live cells?

Methodological Answer:

  • FRET-based biosensors : Design reporters that fluoresce upon substrate phosphorylation (e.g., CKAR for PKC activity) .
  • Single-cell imaging : Use microfluidic devices to track phosphorylation dynamics in individual cells under varying stimuli .

Q. Data Presentation and Ethics

Q. How should PKC substrate data be structured in publications to enhance reproducibility?

Methodological Answer:

  • Supplementary tables : Include raw phosphorylation intensities, normalized values, and statistical significance scores .
  • FAIR principles : Deposit datasets in repositories like PRIDE or PhosphoGRID with metadata on experimental conditions .

Q. What ethical considerations apply when using human-derived samples in PKC substrate research?

Methodological Answer:

  • Informed consent : Obtain approval from institutional review boards (IRBs) for studies involving patient tissues or primary cells .
  • Data anonymization : Remove identifiers from publicly shared datasets to protect participant privacy .

Properties

Molecular Formula

C51H100N22O11

Molecular Weight

1197.5 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C51H100N22O11/c1-26(2)24-35(44(80)69-31(15-10-20-62-48(54)55)40(76)67-32(16-11-21-63-49(56)57)42(78)72-36(47(83)84)25-27(3)4)71-46(82)38(29(7)74)73-43(79)34(18-13-23-65-51(60)61)68-39(75)30(14-8-9-19-52)66-41(77)33(17-12-22-64-50(58)59)70-45(81)37(53)28(5)6/h26-38,74H,8-25,52-53H2,1-7H3,(H,66,77)(H,67,76)(H,68,75)(H,69,80)(H,70,81)(H,71,82)(H,72,78)(H,73,79)(H,83,84)(H4,54,55,62)(H4,56,57,63)(H4,58,59,64)(H4,60,61,65)/t29-,30+,31+,32+,33+,34+,35+,36+,37+,38+/m1/s1

InChI Key

PBWMKSKSLNNGHP-GWMUGDFHSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C(C)C)N)O

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(C(C)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.